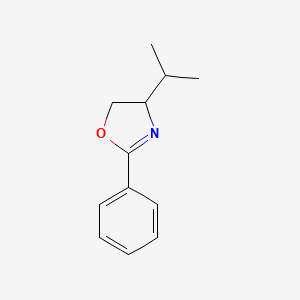

2-Phenyl-4-isopropyl-2-oxazoline

Description

Significance of Chiral Heterocycles in Asymmetric Synthesis

Chiral heterocycles, which are cyclic compounds containing at least one atom other than carbon within the ring, are fundamental building blocks in the synthesis of many biologically active molecules. numberanalytics.comnumberanalytics.com Their importance stems from their ability to create complex, stereochemically defined structures, which is crucial for the efficacy and specificity of pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com The three-dimensional arrangement of atoms in a chiral molecule can dramatically influence its biological activity. Asymmetric synthesis, the process of selectively producing one enantiomer (a non-superimposable mirror image) of a chiral molecule, is therefore a critical discipline in modern chemistry. numberanalytics.com Chiral heterocycles are instrumental in this field, often serving as key intermediates or as part of chiral catalysts that guide reactions to produce the desired enantiomer with high selectivity. numberanalytics.com

Evolution of Oxazoline-Containing Ligands in Catalytic Transformations

Ligands containing a chiral oxazoline (B21484) ring are among the most successful and widely used classes of ligands in asymmetric catalysis. acs.orgnih.gov Their popularity is due to their straightforward synthesis, typically from readily available chiral β-amino alcohols, their modular nature which allows for fine-tuning of their steric and electronic properties, and their effectiveness in a broad spectrum of metal-catalyzed reactions. acs.org The first use of chiral oxazoline-based ligands in asymmetric catalysis was reported in 1986. acs.org Since then, a vast array of ligands has been developed, ranging from simple mono(oxazolines) to more complex bis(oxazolines), tris(oxazolines), and even tetra(oxazolines). acs.orgnih.gov These ligands have been successfully employed in numerous asymmetric transformations, including reductions, cycloadditions, and carbon-carbon bond-forming reactions, demonstrating their versatility and power in controlling stereochemistry. researchgate.net A significant class of these ligands is the phosphinooxazolines (PHOX), where the chiral oxazoline moiety is the primary source of asymmetric induction. acs.org

Positioning of 2-Phenyl-4-isopropyl-2-oxazoline within Chiral Oxazoline Research

This compound is a specific type of mono(oxazoline) that has found its place within the extensive library of chiral oxazoline ligands. The "2-phenyl" group refers to the phenyl substituent at the 2-position of the oxazoline ring, while the "4-isopropyl" group indicates the presence of a bulky isopropyl group at the 4-position, which is often derived from the chiral amino acid valine. This specific combination of substituents gives the molecule its distinct steric and electronic properties, making it a valuable tool in certain asymmetric catalytic reactions. For instance, it is a key component in the synthesis of more complex and widely used ligands like (R)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline, a well-known PHOX-type ligand. sigmaaldrich.comsigmaaldrich.comaromalake.com The study of this compound and its derivatives contributes to the broader understanding of how ligand structure influences the outcome of asymmetric reactions, aiding in the rational design of new and more efficient catalysts. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO |

|---|---|

Molecular Weight |

189.25 g/mol |

IUPAC Name |

2-phenyl-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C12H15NO/c1-9(2)11-8-14-12(13-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

InChI Key |

QPADYYUBHQRRIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 4 Isopropyl 2 Oxazoline and Its Derivatives

Strategies for Enantiomerically Pure 2-Phenyl-4-isopropyl-2-oxazoline Synthesis

The synthesis of enantiomerically pure 2-oxazolines is of paramount importance, particularly for their application as chiral ligands in asymmetric catalysis. wikipedia.org The stereocenter at the C4 position of the oxazoline (B21484) ring, often derived from a chiral amino alcohol, plays a critical role in inducing stereoselectivity in metal-catalyzed reactions. wikipedia.org

Synthesis from Chiral Amino Alcohols and Amino Acids

A cornerstone of 2-oxazoline synthesis is the reaction between a chiral amino alcohol and a carboxylic acid or its derivative. wikipedia.orgnih.gov This method is widely employed due to the ready availability of optically pure amino acids, which can be reduced to the corresponding amino alcohols without compromising their stereochemical integrity. wikipedia.orgnih.gov

The general approach involves the condensation of a chiral amino alcohol with a suitable carboxylic acid, acid chloride, or nitrile. wikipedia.orgorgsyn.org For the synthesis of this compound, (S)-valinol or (R)-valinol, derived from the natural amino acid valine, serves as the chiral precursor. The reaction with a benzoic acid derivative then forms the 2-phenyl-substituted oxazoline ring.

Several methods have been developed to facilitate this cyclization. A common procedure involves the reaction of an amino alcohol with an acyl chloride. wikipedia.org Alternatively, the Appel reaction conditions can be modified for the synthesis of oxazoline rings. wikipedia.org The direct condensation of amino alcohols with carboxylic acids is also a viable route, often requiring dehydrating agents or azeotropic removal of water. mdpi.com For instance, the synthesis of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline has been achieved in high yield by refluxing 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) with benzoic acid in xylene with azeotropic removal of the water formed. mdpi.com

The reaction of amino alcohols with nitriles, often catalyzed by a Lewis acid such as zinc chloride, provides another effective route to 2-oxazolines. science.govresearchgate.net This method has been successfully used to synthesize various 2-aryl-2-oxazolines. researchgate.net

A summary of common starting materials for this synthetic approach is presented below:

| Chiral Precursor | Reagent | Resulting Oxazoline |

| (S)-Valinol | Benzoic acid or derivative | (S)-2-Phenyl-4-isopropyl-2-oxazoline |

| (R)-Valinol | Benzoic acid or derivative | (R)-2-Phenyl-4-isopropyl-2-oxazoline |

| L-(+)-Phenylglycinol | 2-Aminobenzonitrile | 2-[4(S)-4,5-dihydro-4-phenyl-2-ozazolinyl]-benzenamine |

| L-(+)-Phenylalaninol | 2-Aminobenzonitrile | 2-[4(S)-4,5-dihydro-4-benzyl-2-ozazolinyl]-benzenamine |

Pathways from Sustainable Feedstocks

While not as extensively documented for this compound specifically, the synthesis of oxazoline-containing compounds from sustainable feedstocks is a growing area of research. Isosorbide (B1672297), a diol derived from starch, represents a key renewable platform chemical. Its derivatives can potentially be converted into amino alcohols, which could then be utilized in oxazoline synthesis. Further research is required to fully establish efficient and scalable pathways from isosorbide derivatives to chiral amino alcohols suitable for the synthesis of ligands like this compound.

Methods for Oxazoline Ring Formation

The formation of the oxazoline ring is the critical step in the synthesis of these compounds. A prominent method involves the reaction of nitriles with amino alcohols. orgsyn.orgorganic-chemistry.org This reaction can be carried out under catalyst-free conditions or with the assistance of catalysts like copper-NHC complexes, which allow for milder reaction conditions. organic-chemistry.org The reaction of benzonitrile (B105546) with (S)-valinol would directly yield (S)-2-Phenyl-4-isopropyl-2-oxazoline.

Another established route is the cyclization of N-(2-hydroxyethyl)amides. researchgate.net This can be achieved by converting the hydroxyl group into a good leaving group, often using thionyl chloride, followed by base-promoted cyclization. researchgate.net

The reaction of aldehydes with amino alcohols first forms an oxazolidine (B1195125) intermediate. wikipedia.org This intermediate can then be oxidized to the corresponding oxazoline using reagents like N-bromosuccinimide (NBS) or iodine. wikipedia.orgorgsyn.org

A summary of key ring formation strategies is provided below:

| Reactants | Reagents/Conditions | Product |

| Nitrile + Amino Alcohol | Heat, Lewis Acid (e.g., ZnCl2) or Catalyst-free | 2-Substituted-2-oxazoline |

| N-(2-hydroxyethyl)amide | Thionyl chloride, then base | 2-Substituted-2-oxazoline |

| Aldehyde + Amino Alcohol | Halogen-based oxidizing agent (e.g., NBS, I2) | 2-Substituted-2-oxazoline |

Development of Improved Synthetic Procedures for this compound

Research continues to focus on developing more efficient, milder, and environmentally friendly methods for synthesizing 2-oxazolines. One area of improvement is the use of catalytic systems to avoid harsh reagents and stoichiometric byproducts. For example, copper-N-heterocyclic carbene (NHC) complexes have been shown to catalyze the reaction between nitriles and amino alcohols under less wasteful conditions than previously reported methods. organic-chemistry.org

Another innovative approach involves the ring-opening isomerization of 3-amido-2-phenyl azetidines. nih.gov This method, catalyzed by copper(II) triflate, provides an efficient and stereospecific route to chiral 2-oxazolines. nih.gov This strategy offers an alternative to the more traditional condensation reactions. nih.gov

Furthermore, the use of microwave irradiation has been explored to accelerate the synthesis of 2-oxazoline derivatives, often leading to significantly reduced reaction times compared to conventional heating. researchgate.net

Derivatization Strategies for this compound Ligand Scaffolds

The versatility of the this compound scaffold lies in its potential for derivatization, leading to a diverse library of chiral ligands with tailored steric and electronic properties. A primary point of modification is the phenyl ring at the 2-position. Introducing substituents onto this ring can fine-tune the ligand's characteristics.

A common strategy involves the introduction of a phosphine (B1218219) group, creating phosphino-oxazoline (PHOX) ligands. acs.org For example, (S)-(−)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline is a well-known PHOX ligand used in various asymmetric catalytic reactions. sigmaaldrich.com Its enantiomer, (R)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline, is also commercially available. sigmaaldrich.com These ligands are typically synthesized by reacting the pre-formed oxazoline with a suitable phosphine-containing reagent.

Another derivatization approach involves functionalizing the 4-isopropyl group, although this is less common. Modifications can also be made to the oxazoline ring itself, though this can be more challenging without compromising the ring's integrity.

The development of end-functionalized poly(2-isopropyl-2-oxazoline)s demonstrates another facet of derivatization. researchgate.net While this involves polymerization, the principles of modifying the terminal ends of the polymer chain with specific functional groups highlight the chemical tractability of the oxazoline system. researchgate.net

Advanced Applications of 2 Phenyl 4 Isopropyl 2 Oxazoline in Asymmetric Catalysis

2-Phenyl-4-isopropyl-2-oxazoline as a Chiral Ligand in Transition Metal Catalysis

The efficacy of this compound as a chiral ligand stems from its distinct structural features. The nitrogen atom of the oxazoline (B21484) ring serves as a coordinating site for a transition metal, while the bulky isopropyl group at the stereogenic center effectively shields one face of the coordination sphere. This steric hindrance directs the approach of substrates, thereby controlling the stereochemical outcome of the reaction. The phenyl group at the 2-position can also influence the electronic properties of the metal center and participate in non-covalent interactions that further enhance stereoselectivity.

This monodentate ligand has been successfully employed in conjunction with various transition metals, including copper, palladium, and nickel, to create highly effective asymmetric catalysts. These catalysts have found utility in a range of important organic transformations, demonstrating the versatility of the this compound scaffold.

Asymmetric Carbon-Carbon Bond-Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a central theme in organic chemistry. Catalytic systems derived from this compound have shown considerable promise in this area, facilitating the construction of chiral molecules with high optical purity.

The enantioselective cyclopropanation of olefins is a powerful method for the synthesis of chiral cyclopropanes, which are valuable building blocks in medicinal chemistry and materials science. Copper complexes bearing chiral oxazoline ligands are well-established catalysts for this transformation. In this context, this compound has been utilized as a ligand in the copper-catalyzed reaction between olefins and diazoacetates.

While detailed studies specifically isolating the performance of the monodentate this compound are limited in widely available literature, the principles of its application can be inferred from studies on related bis(oxazoline) systems. For instance, in the benchmark reaction of styrene (B11656) with ethyl diazoacetate, the stereodirecting influence of the isopropyl group is crucial for achieving high enantioselectivity. The catalyst, typically formed in situ from a copper(I) or copper(II) precursor and the chiral ligand, generates a copper-carbene intermediate. The chiral environment around the metal center then dictates the facial selectivity of the carbene transfer to the olefin.

| Olefin | Diazoacetate | Catalyst System | Diastereoselectivity (trans:cis) | Enantiomeric Excess (ee %) (trans/cis) | Yield (%) |

| Styrene | Ethyl diazoacetate | Cu(I)OTf / this compound | Data not available | Data not available | Data not available |

The Diels-Alder reaction is a classic and highly efficient method for the construction of six-membered rings. The development of catalytic and enantioselective versions of this reaction has been a significant area of research. Chiral Lewis acids, often composed of a metal and a chiral ligand, are commonly employed to activate the dienophile and control the stereochemical outcome.

Catalysts derived from this compound in combination with Lewis acidic metals can effectively catalyze the enantioselective Diels-Alder reaction between dienes and dienophiles. The ligand's steric and electronic properties influence the geometry of the catalyst-dienophile complex, leading to a highly ordered transition state and, consequently, high levels of enantioselectivity. For example, the reaction of cyclopentadiene (B3395910) with an N-acryloyloxazolidinone can be catalyzed by a copper(II) complex of this compound, affording the corresponding cycloadduct in high yield and enantiomeric excess.

| Diene | Dienophile | Catalyst System | Endo/Exo Ratio | Enantiomeric Excess (ee %) (endo) | Yield (%) |

| Cyclopentadiene | N-Acryloyloxazolidinone | Cu(OTf)₂ / this compound | Data not available | Data not available | Data not available |

The asymmetric conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Copper complexes of chiral ligands, including oxazolines, have been extensively used to catalyze the addition of organometallic reagents, such as Grignard reagents and organozincs, to enones and other Michael acceptors.

The this compound ligand, when complexed with copper, can facilitate the enantioselective 1,4-addition of organometallic reagents. The chiral copper catalyst activates the enone and directs the incoming nucleophile to one of the prochiral faces of the β-carbon. The steric bulk of the isopropyl group is instrumental in creating a chiral pocket that effectively discriminates between the two enantiotopic faces.

| Enone | Organometallic Reagent | Catalyst System | Enantiomeric Excess (ee %) | Yield (%) |

| Cyclohexenone | Diethylzinc | Cu(OTf)₂ / this compound | Data not available | Data not available |

While this reaction is a common application for chiral oxazoline ligands, specific data for the monodentate this compound is not prevalent in the searched literature.

The palladium-catalyzed Heck reaction and allylic substitution are powerful tools for the formation of carbon-carbon bonds. The development of asymmetric variants of these reactions has been greatly advanced by the use of chiral ligands. While bis(oxazolines) are more commonly employed, monodentate oxazoline ligands like this compound can also induce enantioselectivity.

In the asymmetric Heck reaction, a chiral palladium catalyst is used to couple an aryl or vinyl halide with an alkene. The chiral ligand influences the stereochemistry of the migratory insertion and β-hydride elimination steps, leading to the formation of an enantioenriched product. Similarly, in asymmetric allylic substitution, the chiral palladium catalyst controls the stereochemical outcome of the nucleophilic attack on a π-allyl palladium intermediate. The steric and electronic properties of the this compound ligand play a crucial role in differentiating the two prochiral termini of the allyl system.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Enantiomeric Excess (ee %) | Yield (%) |

| Asymmetric Heck | 2,3-Dihydrofuran | Phenyl triflate | Pd₂(dba)₃ / this compound | Data not available | Data not available |

| Asymmetric Allylic Substitution | 1,3-Diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | Pd₂(dba)₃ / this compound | Data not available | Data not available |

Specific research findings detailing the use of monodentate this compound in these reactions are not widely reported in the available literature.

Beyond the specific reactions detailed above, this compound has been explored as a ligand in a broader context of organometallic catalysis. For instance, it has been used in nickel-catalyzed [2+2+2] cycloaddition reactions. researchgate.net In such reactions, a nickel complex modified by the chiral monodentate oxazoline ligand can catalyze the cycloaddition of an alkene and two alkynes. researchgate.net The chiral ligand environment around the nickel center is key to inducing enantioselectivity in the formation of the complex carbocyclic product.

The versatility of the this compound ligand is also evident in its ability to form well-defined complexes with various metals, which can then be used as catalysts or as precursors for more complex catalytic systems. The synthesis of these organometallic complexes allows for detailed structural and mechanistic studies, providing insights into the role of the ligand in asymmetric induction.

Asymmetric Hydrogenation and Reduction Reactions

Catalytic systems incorporating this compound derivatives have demonstrated considerable success in asymmetric hydrogenation and reduction reactions. Cationic iridium complexes featuring phosphinooxazoline (PHOX) ligands, where the oxazoline moiety is derived from this compound, are particularly effective for the enantioselective hydrogenation of challenging substrates like unfunctionalized or minimally functionalized olefins and imines. nih.govsigmaaldrich.com For instance, iridium-PHOX catalysts have been successfully employed in the asymmetric hydrogenation of 2,3-diarylallyl amines. nih.gov In some cases, the choice of the substituent on the oxazoline ring is crucial; replacing the isopropyl group with a tert-butyl or phenyl group does not always lead to improved enantioselectivity. nih.gov

Manganese-catalyzed asymmetric direct hydrogenation has also benefited from ligands derived from oxazolines. dicp.ac.cn While many successful systems utilize tridentate phosphine (B1218219) ligands, bidentate phosphine-free ligands, such as those based on a 2-hydroxypyridine-oxazoline scaffold, are emerging as promising alternatives for the hydrogenation of heteroaromatics, simple ketones, and ketimines. dicp.ac.cn These systems have achieved high yields and excellent enantioselectivities (up to 99% ee) in the synthesis of valuable chiral molecules like 2-substituted chiral morpholines. rsc.org

Palladium-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines has also been achieved with high efficiency and enantioselectivity using ligands derived from the broader oxazoline class. researchgate.net

| Catalyst System | Substrate | Product | Enantioselectivity (ee) | Reference |

| Iridium-PHOX | 2,3-Diarylallyl Amines | Chiral Tetrahydroquinolines | High | nih.gov |

| Iridium-PHOX | Imines | Chiral Amines | Up to 97% | sigmaaldrich.com |

| Rhodium-bisphosphine | Unsaturated Morpholines | 2-Substituted Chiral Morpholines | Up to 99% | rsc.org |

| Palladium-DTBM-SegPhos | Sterically Hindered N-tosylimines | Chiral Amines | Up to 99.9% | researchgate.net |

| Manganese/2-hydroxypyridine-oxazoline | Ketimines | Chiral Amines | High | dicp.ac.cn |

Other Metal-Catalyzed Asymmetric Transformations (e.g., Oxidations, Cycloadditions)

Beyond hydrogenation, ligands based on this compound are instrumental in a variety of other metal-catalyzed asymmetric transformations.

Oxidations: Copper-catalyzed asymmetric allylic oxidation of olefins using peresters has been effectively carried out with chiral heterogeneous catalysts. nih.gov These catalysts, created by immobilizing chiral amino oxazoline ligands on mesoporous silica (B1680970) (SBA-15), have shown high yields (up to 95%) and enantioselectivities (up to 96%). nih.gov Notably, ligands with aromatic groups on the oxazoline ring generally lead to higher enantioselectivity compared to those with aliphatic substituents. nih.gov

Cycloadditions: Organocatalytic asymmetric [2+4] cycloadditions of 3-vinylindoles with ortho-quinone methides have been developed to produce chiral indole-containing chroman derivatives in high yields and with excellent stereoselectivities. mdpi.com

Other Reactions:

Heck Reaction: Palladium complexes with phosphinooxazoline ligands are highly efficient catalysts for the Heck reaction, often showing superiority to more common ligands like BINAP by preventing double bond migration in the product. sigmaaldrich.com

Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a well-established application for PHOX ligands. sigmaaldrich.comorgsyn.org These ligands have been used in the synthesis of natural products containing quaternary stereocenters. orgsyn.org

Conjugate Addition: Copper-catalyzed asymmetric conjugate addition of alkylzinc reagents to nitroalkenes has been demonstrated with PHOX ligands. acs.org

Pauson-Khand Reaction: Cationic iridium complexes with PHOX ligands have proven to be efficient catalysts for the enantioselective intramolecular Pauson-Khand reaction. sigmaaldrich.com

Ligand Design Principles and Structure-Activity Relationships for this compound

The success of this compound in asymmetric catalysis is largely due to the modularity of the ligands derived from it, allowing for fine-tuning of steric and electronic properties. orgsyn.orgpsu.edu

Influence of Steric and Electronic Factors on Enantioselectivity

The enantioselectivity of a catalyst is profoundly influenced by the steric and electronic properties of its chiral ligand. In ligands derived from this compound, the isopropyl group at the 4-position of the oxazoline ring plays a crucial role in creating a specific chiral environment around the metal center. wikipedia.org This steric bulk effectively blocks one enantiotopic face of the substrate, directing the reaction to proceed with a specific stereochemical outcome. wikipedia.org

The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups on the phenyl ring or the phosphine moiety in PHOX-type ligands. orgsyn.orgambeed.com For example, electron-deficient PHOX ligands have shown superior performance in certain highly enantioselective metal-catalyzed reactions. orgsyn.org The interplay between steric and electronic factors is critical; for instance, in the asymmetric allylation of 1-pyrroline-5-carboxylic esters, both the steric hindrance and electronic nature of the electrophiles and substrates are vital for achieving high reactivity and enantioselectivity. researchgate.net

Modular Synthesis and Diversification of this compound Ligand Architectures (e.g., Mono-, Bis-, Tris-, Tetraoxazolines)

The modular nature of oxazoline-based ligands allows for the synthesis of a diverse range of ligand architectures. orgsyn.orgacs.orgpsu.edu This modularity is a key reason for their widespread use in asymmetric catalysis. acs.org

Mono(oxazolines): Simple phosphinooxazolines (PHOX) are a prominent class of monodentate ligands where the chiral oxazoline moiety is the primary source of asymmetric induction. acs.org

Bis(oxazolines) (BOX): These C2-symmetric ligands are commonly synthesized by reacting a dicarboxylic or dinitrile compound with a chiral amino alcohol. wikipedia.org The methylene-bridged BOX ligands, for example, are known to form a twisted square planar intermediate that dictates the stereochemical outcome. wikipedia.org Pyridine-bridged bis(oxazolines) (PyBOX) are another important class. wikipedia.org

Tris(oxazolines): Trisoxazoline ligands have also been developed and applied in asymmetric catalysis. acs.org A notable example is the tris(oxazolinyl)borate (ToR) ligands, which are tridentate and can be synthesized from dichlorophenylborane (B1345638) and a lithiated oxazoline. wikipedia.org

Tetra(oxazolines): The development of ligand architectures has extended to include tetra(oxazolines). acs.org

The synthesis of these ligands is often straightforward. For instance, the synthesis of oxazoline rings is a well-established process, typically involving the cyclization of a 2-amino alcohol with a suitable functional group. wikipedia.org

| Ligand Architecture | Common Abbreviation | Key Features | Representative Synthesis | Reference |

| Mono(oxazoline) | PHOX | Bidentate P,N-ligand | Reaction of a phenyloxazoline with a phosphine source | psu.eduwikipedia.org |

| Bis(oxazoline) | BOX, PyBOX | C2-symmetric, bidentate or tridentate | Reaction of a dicarboxylic acid/dinitrile with a chiral amino alcohol | wikipedia.org |

| Tris(oxazolinyl)borate | ToR | Tridentate, scorpionate ligand | Reaction of dichlorophenylborane with a lithiated oxazoline | wikipedia.org |

Hybrid Ligand Systems Incorporating the this compound Moiety (e.g., Phosphinooxazolines - PHOX)

Hybrid ligands that combine the chiral oxazoline unit with another coordinating group have proven to be exceptionally effective in asymmetric catalysis. The most prominent among these are the phosphinooxazolines (PHOX). psu.eduambeed.comwikipedia.org

PHOX ligands are P,N-chelating ligands that feature a tertiary phosphine group, often diphenylphosphine, attached to the phenyl ring of the oxazoline. wikipedia.org This combination of a hard nitrogen donor and a soft phosphorus donor allows for effective coordination to a variety of transition metals. The synthesis of PHOX ligands is modular, allowing for variations in the oxazoline ring, the aryl backbone, and the phosphine moiety. psu.eduwikipedia.org This tunability enables the optimization of the ligand for specific catalytic applications. psu.edu

Besides the classic PHOX design, other hybrid systems have been explored. For example, phosphinite-oxazoline ligands have been synthesized and used in asymmetric catalysis. grafiati.com Additionally, phosphine-free bidentate ligands, such as 2-hydroxypyridine-oxazoline ligands, have been developed for manganese-catalyzed asymmetric hydrogenation, demonstrating the potential of alternative hybrid designs. dicp.ac.cn

Mechanistic Insights into Asymmetric Induction by this compound Ligands

Understanding the mechanism of asymmetric induction is crucial for the rational design of new and improved chiral catalysts. For ligands derived from this compound, the mechanism of enantioselection is often attributed to the formation of a well-defined chiral pocket around the metal center.

In many reactions catalyzed by metal-PHOX complexes, the substrate coordinates to the metal in a manner that minimizes steric repulsion with the bulky isopropyl group on the oxazoline ring. wikipedia.org This preferential binding of one enantiotopic face of the substrate leads to the observed enantioselectivity.

For C2-symmetric bis(oxazoline) ligands, the mechanism often involves a twisted square planar intermediate. wikipedia.org The substituents at the 4-position of the oxazoline rings effectively shield one side of the catalyst, forcing the substrate to approach from the less hindered face. wikipedia.org

In some cases, the mechanism is more complex. For instance, in the asymmetric allylation of 1-pyrroline-5-carboxylic esters, mechanistic studies suggest that the cooperative action of two chiral reactive species, an N-metalated azomethine ylide and a π-allylpalladium complex, is responsible for the high reactivity and enantioselectivity. researchgate.net

Computational studies, such as DFT calculations, have also been employed to shed light on the catalytic pathways and the role of the ligand in facilitating asymmetric hydrogenation. dicp.ac.cn These studies can help to elucidate the transition state structures and understand the origins of enantioselectivity at a molecular level.

Analysis of Key Transition States and Stereochemical Control

The enantioselectivity observed in reactions employing this compound-based ligands is determined by the energetic differences between diastereomeric transition states. The chiral environment created by the ligand directs the substrate to approach the metal center in a preferred orientation, leading to the formation of one enantiomer over the other.

The stereochemical control exerted by ligands derived from this compound, such as phosphinooxazoline (PHOX) ligands, is a well-studied area. In these P,N-ligands, the asymmetric induction is primarily governed by the chiral oxazoline moiety. nih.gov The bulky isopropyl group at the C4 position of the oxazoline ring plays a crucial role in creating a defined chiral pocket around the metal center. This steric hindrance dictates the facial selectivity of the incoming substrate.

For instance, in palladium-catalyzed asymmetric allylic alkylation reactions, a key transformation where PHOX ligands are widely used, the stereochemical outcome is rationalized by the analysis of the π-allyl palladium intermediate. The ligand coordinates to the palladium center, and the substituent on the oxazoline ring, in this case, the isopropyl group, effectively shields one face of the π-allyl system. The nucleophile is then directed to attack the less hindered face, resulting in a high degree of enantioselectivity.

A representative example of the impact of ligand structure on stereoselectivity can be seen in the asymmetric allylic alkylation of α-tetralones. The use of a Pd(0) catalyst with a (S)-tBu-PHOX ligand, a close structural analog to the isopropyl-substituted version, demonstrates the effectiveness of this ligand class in controlling the formation of the desired enantiomer. nih.gov The bulky tert-butyl group, similar to the isopropyl group, creates a well-defined chiral environment that is key to the high enantiomeric excesses observed.

The following table summarizes the influence of ligand structure on enantioselectivity in a representative asymmetric reaction.

| Ligand | Reaction | Substrate | Product ee (%) |

| (S)-tBu-PHOX | Pd-catalyzed allylic alkylation | α-tetralone derivative | 90 |

Data sourced from a study on asymmetric cooperative dual catalysis. nih.gov

The transition state models proposed for these reactions often depict a square-planar geometry for the palladium center, with the P,N-ligand occupying two coordination sites. The steric bulk of the isopropyl group on the oxazoline ring extends over one of the allylic termini, forcing the nucleophilic attack to occur at the opposite, more accessible terminus. This model of steric repulsion is a fundamental principle in understanding the stereochemical control exerted by this class of ligands.

Role of Catalyst Pre-complexation and Structural Rigidity

The formation of a well-defined and stable pre-catalyst complex is paramount for achieving high levels of stereocontrol in asymmetric catalysis. The structural rigidity of the ligand framework is a critical factor in maintaining the chiral environment throughout the catalytic cycle.

Ligands based on this compound often form pincer-type complexes with metal ions, where the ligand coordinates to the metal in a tridentate fashion. This mode of coordination imparts significant rigidity to the resulting catalyst. An example can be found in the synthesis of (S,S)-2,6-bis(4'-isopropyl-2'-oxazolinyl)phenyl-ligated rare-earth-metal dichlorides. nih.gov In these complexes, the ligand wraps around the metal center, creating a rigid and well-defined chiral pocket. This structural pre-organization is crucial for the high catalytic activity and selectivity observed in reactions such as the cis-1,4-polymerization of isoprene. nih.gov

The table below provides examples of metal complexes formed with oxazoline-based ligands and their applications, highlighting the importance of the pre-formed catalyst structure.

| Ligand | Metal | Complex Structure | Application |

| (S,S)-Phebox-(i)Pr | Y, Dy, Ho, Tm | Pincer-type dichloride complex | Isoprene polymerization |

| (R)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline | Iridium | Not specified | Asymmetric alkylation |

Data compiled from studies on rare-earth-metal complexes and commercial product information. nih.govsigmaaldrich.com

Furthermore, the choice of the metal precursor and the method of catalyst preparation can significantly impact the structure and catalytic performance of the final active species. The transmetalation reaction between a lithium salt of the ligand and a metal halide is a common method for synthesizing these well-defined pre-catalysts. nih.gov This approach ensures the formation of a single, well-characterized catalytic species, which is essential for reproducible and highly enantioselective transformations. The rigidity of the resulting complex minimizes the potential for competing reaction pathways that could lead to a decrease in enantioselectivity.

Coordination Chemistry of 2 Phenyl 4 Isopropyl 2 Oxazoline Metal Complexes

Complexation Behavior with Transition Metals

2-Phenyl-4-isopropyl-2-oxazoline and its derivatives readily form complexes with several transition metals, acting as a versatile ligand in coordination chemistry. acs.org The nature of the resulting complex is highly dependent on the metal center, its oxidation state, and the reaction conditions.

Palladium: The complexation with palladium often leads to cyclometalation. The direct ortho-palladation of (S)-4-tert-butyl-2-phenyl-2-oxazoline using palladium(II) acetate (B1210297) in acetic acid yields a dimeric acetato-bridged complex in high yield. researchgate.net This can be converted to the corresponding chloro-bridged dimer. researchgate.net In the absence of acetic acid, the oxazoline (B21484) may simply cleave chloro-bridges in palladium precursors to form monomeric coordination complexes. nih.gov The formation of these C,N-palladacycles is a prominent feature of the coordination chemistry of phenyl-oxazoline ligands. researchgate.net

Copper: Copper(I) has been shown to form complexes with related nitrogen-containing heterocyclic ligands like 2,2′-bi-2-thiazoline, where two bidentate ligands coordinate to the metal center. researchgate.net This suggests a similar potential for this compound to act as a ligand for copper.

Rhodium: Rhodium(I) complexes have been synthesized with related phosphine-oxazoline ligand systems. soton.ac.uk For instance, rhodium(I) complexes bearing a tris(isopropyl)-azaphosphatrane ligand have been synthesized, demonstrating the metal's affinity for such ligand architectures. nih.govrsc.org The coordination environment around the rhodium center can be controlled, for example, by replacing a bidentate cyclooctadiene (COD) ligand with a monodentate triphenylphosphine (B44618) ligand, which can trigger a reorganization of the ligand framework. nih.gov

Ruthenium: Several ruthenium(II) complexes incorporating a 2-oxazoline moiety have been reported. A notable example is the complex formed with (S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline, resulting in a dichloride ruthenium(II) complex. echemi.comstrem.comlookchem.com These complexes are often used as catalysts in asymmetric synthesis.

Tin: The coordination chemistry with tin is exemplified by the formation of complexes such as [2-{4(S)-isopropyl-2-oxazolinyl}phenyl]trimethyl tin. researchgate.net In a related system involving an ortho-functionalized phosphinamide oxazoline ligand, intramolecular coordination to a tin(IV) center leads to a distorted trigonal-bipyramidal geometry for the metal. researchgate.net

Zinc: Zinc complexes bearing oxazoline-derived ligands have been synthesized and are noted for their catalytic activity, particularly in the ring-opening polymerization of cyclic esters. nih.gov The synthesis of 2-substituted-2-oxazolines can be catalyzed by organic zinc salts, a process that involves the formation of a 1:1 complex between the oxazoline and zinc acetate. google.com

Table 1: Examples of Metal Complexes with this compound and Related Ligands

| Metal | Ligand System | Complex Formula/Description | Reference |

|---|---|---|---|

| Palladium | (S)-4-tert-butyl-2-phenyl-2-oxazoline | (S,S)-di-μ-acetatobis-[2-(2-(4-tert-butyl)oxazolinyl)phenyl-C,N]dipalladium(II) | researchgate.net |

| Ruthenium | (S)-2-[(SP)-2-(Diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline | Dichloro(4S)-4-(i-propyl)-2-[(S)-2-(diphenylphosphino)ferrocenyl]oxazolineruthenium(II) | echemi.comstrem.com |

| Tin | 2-{4(S)-isopropyl-2-oxazolinyl}phenyl | [2-{4(S)-isopropyl-2-oxazolinyl}phenyl]trimethyl tin | researchgate.net |

| Zinc | Aza(oxazoline) ligands | Zinc silylamido complexes for ring-opening polymerization | nih.gov |

| Rhodium | Tris(isopropyl)-azaphosphatrane | Rhodium(I) complexes with bidentate or tridentate ligand coordination | nih.govrsc.org |

Structural Characterization of Metal-2-Phenyl-4-isopropyl-2-oxazoline Complexes

The precise three-dimensional arrangement of atoms in these metal complexes is determined using a combination of solid-state and solution-state analytical techniques.

Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the solid-state structure of these complexes. rsc.orgnih.gov For instance, the structure of a dimeric cyclopalladated complex derived from (S)-4-tert-butyl-2-phenyl-2-oxazoline was confirmed by X-ray diffraction, revealing an anti-arrangement of the donor atoms. researchgate.net Similarly, the molecular structures of rhodium(I) complexes have been elucidated, showing a square planar geometry around the metal center. soton.ac.uknih.gov In a tin complex with a C−C−P−O pincer ligand containing an oxazoline moiety, X-ray analysis showed a distorted trigonal-bipyramid configuration for the tin(IV) center. researchgate.net

Table 2: Selected X-ray Crystallography Data for Related Oxazoline Complexes

| Complex | Metal Center Geometry | Key Structural Feature | Reference |

|---|---|---|---|

| [LPdCl]₂ (L = cyclopalladated 2-phenyl-2-oxazoline (B1210687) derivative) | Square Planar | Dimeric structure with chloro-bridges | researchgate.net |

| Tin(IV) complex with phosphinamide-oxazoline ligand | Distorted Trigonal-Bipyramid | Intramolecular P=O coordination | researchgate.net |

| Rhodium(I) complex with TiPrAP and PPh₃ | Square Planar | Tridentate coordination of the azaphosphatrane ligand | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for characterizing the structure and dynamics of these complexes in solution. Multinuclear NMR studies, including ¹H, ¹³C, ¹⁵N, ³¹P, and ¹¹⁹Sn, have been employed to investigate the structures of tin and gold complexes with oxazoline-containing ligands. researchgate.net For palladium and rhodium complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand environment and the success of complexation. soton.ac.uk In situ ¹H NMR has also been used to monitor the kinetics of the polymerization of 2-isopropyl-2-oxazoline, providing insights into the reaction mechanism. nih.govrsc.org The chemical shifts observed in the NMR spectra are sensitive to the coordination of the oxazoline nitrogen to the metal center. researchgate.net

Metal-Ligand Interactions and Coordination Geometries

Intramolecular interactions are key features in the coordination chemistry of some of these complexes. In a tetraorganotin(IV) compound, intramolecular coordination from a phosphinamide oxygen to the tin(IV) center was observed, leading to a higher coordination number and a distorted trigonal-bipyramidal geometry. researchgate.net This type of intramolecular donor-acceptor interaction, where a Lewis basic atom on the ligand backbone coordinates to the Lewis acidic metal center, is crucial for stabilizing specific geometries and can influence the complex's catalytic activity.

Cyclometalation is a common reaction pathway for 2-phenyl-2-oxazoline ligands, particularly with palladium. nih.gov This process involves the activation of a C-H bond on the ortho-position of the phenyl ring and the formation of a covalent bond between the carbon and the metal center. This results in a stable five-membered chelate ring, known as a palladacycle. researchgate.net These cyclometalated complexes are often dimeric, with bridging halide or acetate ligands, but can react with donor ligands like phosphines to form mononuclear species. researchgate.net The formation of these robust C,N-palladacycles is a cornerstone of the coordination chemistry of this ligand class. nih.gov

Computational and Theoretical Investigations of 2 Phenyl 4 Isopropyl 2 Oxazoline Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying the intricate details of catalytic reaction mechanisms. For systems involving 2-phenyl-4-isopropyl-2-oxazoline as a ligand, DFT calculations have been employed to elucidate the pathways of various asymmetric transformations.

Researchers have utilized DFT to map the potential energy surfaces of catalytic cycles, identifying the structures of intermediates and transition states. These studies have been particularly insightful in the context of phosphinooxazoline (PHOX) ligands, where the this compound moiety provides the chiral environment. DFT calculations on palladium (II), platinum (II), and silver (I) complexes with oxazoline (B21484) ligands have demonstrated the utility of this approach in correlating the calculated structures with experimental observations and bioactivity. For instance, in palladium-catalyzed asymmetric allylic alkylation reactions, DFT has been used to model the key steps of oxidative addition, migratory insertion, and reductive elimination, revealing how the ligand influences the feasibility and stereochemical course of each step.

These computational studies often explore competing reaction pathways, allowing for a theoretical assessment of which mechanism is most likely to be operative under given conditions. The insights gained from DFT studies are crucial for optimizing reaction conditions and for the in-silico design of new generations of oxazoline-based catalysts with improved performance.

Ab Initio and Quantum Chemical Calculations for Energetic Profiles

Ab initio and other quantum chemical calculations provide a means to determine the energetic profiles of reactions with a high degree of accuracy. These methods, which are based on first principles of quantum mechanics without empirical parameters, are used to calculate the energies of reactants, products, intermediates, and transition states.

For example, in the context of asymmetric catalysis, the energy difference between the transition states leading to the major and minor enantiomers can be calculated. This energy difference is directly related to the enantiomeric excess (ee) of the reaction, providing a quantitative prediction of the catalyst's stereoselectivity. Such calculations have been instrumental in explaining the high levels of enantioselectivity observed in many reactions catalyzed by metal complexes of PHOX ligands. The computed energetic profiles can also reveal the presence of off-cycle species or catalyst deactivation pathways, offering a more complete picture of the catalytic system.

Molecular Modeling of Ligand-Metal Interactions and Stereochemical Outcomes

Molecular modeling techniques are widely used to visualize and analyze the three-dimensional structures of ligand-metal complexes and their interactions with substrates. These models are critical for understanding how the chiral information from the this compound ligand is transferred to the product.

In phosphinooxazoline (PHOX) ligands, the chiral oxazoline moiety is solely responsible for the asymmetric induction in the formation of the product. acs.org The stereocenter that governs the enantioselectivity of the metal-catalyzed process is located alpha to the nitrogen donor of the oxazoline. This proximity to the metal's active site allows it to directly influence the induced asymmetry in the reaction. acs.org

Computational models have been proposed to explain the stereochemical outcomes of reactions. For example, in a [3+2] annulation reaction, a model has been suggested where the phenyl group of one complex forces the reacting group away from the oxazoline moiety, leading to an intramolecular addition from the Re-face. In contrast, the isopropyl group in a similar complex directs the insertion from the Si-face. This demonstrates how the interplay of steric and electronic factors between the ligand, metal, and substrate dictates the stereochemical outcome.

The table below summarizes the proposed influence of substituents on the stereochemical outcome based on computational models.

| Substituent on Oxazoline Moiety | Proposed Steric Influence | Resulting Stereochemical Pathway |

| Phenyl | Forces the reacting group away from the oxazoline | Re-face insertion |

| Isopropyl | Directs the substrate towards a specific orientation | Si-face insertion |

These molecular models, often validated by X-ray crystallographic data of stable intermediates, provide a rational basis for the observed enantioselectivity and are invaluable for the design of ligands tailored for specific asymmetric transformations.

Computational Prediction of Reactivity and Selectivity in this compound Catalysis

The ultimate goal of computational studies in catalysis is to accurately predict the reactivity and selectivity of new catalytic systems before they are synthesized in the lab. This predictive power can significantly accelerate the discovery and optimization of catalysts.

For systems based on this compound and related ligands, computational workflows are being developed to screen virtual libraries of catalysts for desired properties. These approaches often combine quantum chemical calculations with machine learning algorithms. By calculating relevant chemical descriptors for a range of conceivable and synthetically accessible catalysts, and then training a model on experimental data, it is possible to predict the enantioselectivity of new catalysts.

For example, a computer-driven workflow has been created that involves:

Constructing an in-silico library of catalysts.

Calculating chemical descriptors for each catalyst.

Selecting a representative subset for training.

Collecting training data through experiments.

Using machine learning to build predictive models.

These models can then be used to predict the enantioselectivity for each member of the in-silico library, identifying promising candidates for synthesis and testing. Such predictive models have shown high accuracy, with mean absolute deviations in predicted energy differences being very low, leading to reliable predictions of enantiomeric excess. This synergy between computational prediction and experimental validation is paving the way for a new era of catalyst design.

Polymer Chemistry: 2 Phenyl 4 Isopropyl 2 Oxazoline As a Monomer for Poly 2 Oxazolines

Synthesis of Poly(2-phenyl-2-oxazoline) Homopolymers and Copolymers

The synthesis of poly(2-phenyl-2-oxazoline) (PPOx) and its copolymers is predominantly achieved through cationic ring-opening polymerization (CROP). This method allows for the creation of well-defined polymer chains with controlled molecular weights and low dispersity.

Cationic Ring-Opening Polymerization (CROP) of 2-Phenyl-2-oxazoline (B1210687)

Cationic ring-opening polymerization is a powerful technique for producing PPOx. The process is typically initiated by an electrophilic species, which attacks the nitrogen atom of the oxazoline (B21484) ring, leading to ring opening and subsequent propagation. Various initiators can be employed, including sulfonate esters like methyl tosylate and methyl triflate. The polymerization is considered "living" when termination and chain transfer reactions are minimal, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.

The polymerization of 2-phenyl-2-oxazoline generally proceeds at a slower rate compared to other 2-oxazolines, such as the methyl or ethyl variants. This is attributed to the electronic effect of the phenyl group, which stabilizes the oxazolinium propagating species. The living nature of the polymerization allows for the sequential addition of different monomers to create block copolymers.

Controlled Polymerization Techniques for Well-Defined Architectures

The living character of CROP enables the synthesis of PPOx with well-defined architectures. By carefully controlling the initiator-to-monomer ratio, the degree of polymerization and thus the molecular weight of the resulting polymer can be precisely tailored. This control is crucial for applications where specific polymer properties are required.

Techniques such as end-capping the living polymer chains with nucleophiles can be used to introduce specific functionalities at the chain end. This "end-functionalization" is a key strategy for creating telechelic polymers or for attaching the polymer to surfaces or biomolecules. The ability to create complex architectures like star polymers and graft copolymers is also a significant advantage of the controlled polymerization of 2-phenyl-2-oxazoline.

Copolymerization with other 2-Oxazoline Monomers

To tailor the properties of PPOx, 2-phenyl-2-oxazoline is frequently copolymerized with other 2-oxazoline monomers. Common comonomers include 2-isopropyl-2-oxazoline, 2-methyl-2-oxazoline (B73545), and 2-ethyl-2-oxazoline (B78409). This copolymerization can be performed to create random, gradient, or block copolymers, depending on the monomer addition sequence and their relative reactivities.

For instance, the copolymerization of 2-phenyl-2-oxazoline with more hydrophilic monomers like 2-methyl-2-oxazoline can be used to create amphiphilic block copolymers. These copolymers are of particular interest for their ability to self-assemble in aqueous solutions. The resulting material properties, such as solubility and thermal behavior, can be finely tuned by adjusting the ratio and distribution of the different monomer units within the polymer chain.

| Property | Description |

| Homopolymer | Poly(2-phenyl-2-oxazoline) (PPOx) |

| Copolymer Types | Random, Gradient, Block |

| Common Comonomers | 2-isopropyl-2-oxazoline, 2-methyl-2-oxazoline, 2-ethyl-2-oxazoline |

Post-Polymerization Modification Strategies for Functionalization

While the direct polymerization of functional monomers is one route to functional polymers, post-polymerization modification offers a versatile alternative. This approach involves chemically altering the polymer after it has been synthesized. For PPOx, this can be challenging due to the relative inertness of the phenyl group.

However, strategies can be employed, such as incorporating a functionalizable comonomer during polymerization. For example, a comonomer with a protected functional group can be included. After polymerization, this group can be deprotected and subsequently reacted to introduce the desired functionality. This method allows for the introduction of a wide range of chemical groups, enabling the tailoring of the polymer for specific applications without interfering with the polymerization process itself.

Self-Assembly and Supramolecular Structures of Poly(2-phenyl-2-oxazoline) Copolymers

Amphiphilic block copolymers containing a hydrophobic PPOx block and a hydrophilic poly(2-oxazoline) block (such as poly(2-methyl-2-oxazoline)) exhibit fascinating self-assembly behavior in selective solvents, typically water. The immiscibility of the blocks drives the formation of various supramolecular structures.

Formation of Polymeric Vesicles (Polymersomes)

One of the most notable self-assembled structures formed by PPOx-containing block copolymers are polymersomes. These are hollow spherical structures with a bilayer membrane, analogous to liposomes formed from lipids. The hydrophobic PPOx blocks form the core of the membrane, while the hydrophilic blocks shield the membrane from the aqueous environment, forming the corona.

The formation of polymersomes is a spontaneous process that occurs when the block copolymer is dispersed in water, often with the aid of a co-solvent that is later removed. The size and morphology of these vesicles can be influenced by factors such as the block copolymer composition, molecular weight, and the method of preparation. These polymersomes are robust structures with potential applications in drug delivery and as nanoreactors.

| Structure | Description |

| Polymersomes | Hollow spherical vesicles with a bilayer membrane formed by the self-assembly of amphiphilic block copolymers in a selective solvent. |

Micellar Architectures and Aggregation Behavior

The incorporation of the hydrophobic 2-phenyl-2-oxazoline (PhOx) monomer into block copolymers with hydrophilic monomers, such as 2-methyl-2-oxazoline (MeOx) or 2-ethyl-2-oxazoline (EtOx), results in amphiphilic macromolecules that self-assemble into various ordered structures in aqueous solutions. nih.gov The specific architecture of these assemblies is highly dependent on the polymer's composition, block lengths, and the surrounding environmental conditions.

Research has demonstrated that the nature of the hydrophobic block, whether it is poly(2-phenyl-2-oxazoline) (PPhOx), poly(2-butyl-2-oxazoline) (PBuOx), or poly(2-n-octyl-2-oxazoline) (POcOx), significantly influences the resulting micellar morphology. nih.gov For instance, studies on amphiphilic POx block copolymers with PPhOx as the hydrophobic block have identified the formation of both spherical and cylindrical micelles. nih.gov The hydrophilic-hydrophobic balance is a critical factor; increasing the length of the hydrophobic PPhOx segment while keeping the hydrophilic block constant can lead to the formation of multi-core structures, which are believed to arise from the assembly of smaller, primary micelles. researchgate.net

In a notable example of architectural control, ABA triblock copolymers of the structure poly(2-isopropyl-2-oxazoline)-b-poly(2-phenyl-2-oxazoline)-b-poly(2-isopropyl-2-oxazoline) (PiPOx-b-PPhOx-b-PiPOx) have been synthesized. metu.edu.tr These polymers self-assemble in aqueous solutions to form polymersomes, which are hollow, vesicle-like structures. metu.edu.tr The formation of these polymersomes can be triggered by methods such as solvent shifting or double emulsion techniques, with the chosen method influencing the final size of the aggregates. metu.edu.tr One study found that aggregates formed via a double emulsion method had a hydrodynamic size of approximately 219 nm, while those from a solvent shifting method were larger, around 280 nm. metu.edu.tr

Furthermore, the self-assembly of poly(2-methyloxazoline)-block-poly(2-phenyloxazoline)-block-poly(2-methyloxazoline) triblock copolymers has been shown to yield a unique coexistence of three distinct structures: unimolecular micelles, larger micellar aggregates, and highly stable polymersomes. nih.gov This was the first reported instance of a polymersome-forming ABA-triblock copolymer featuring a glassy PPhOx middle block. nih.gov The aggregation behavior can also be influenced by temperature. For PiPOx-b-PPhOx-b-PiPOX polymersomes, an irreversible aggregation into larger clusters was observed at temperatures exceeding 40 °C. metu.edu.tr

Interactive Table: Aggregation Behavior of PPhOx-Containing Copolymers

| Copolymer Architecture | Hydrophilic Block | Hydrophobic Block | Observed Structures | Influencing Factors | Reference |

|---|---|---|---|---|---|

| Diblock | PMeOx, PEtOx | PPhOx | Spherical micelles, Cylindrical micelles, Multi-core aggregates | Block copolymer nature and composition, Hydrophilic-hydrophobic balance | nih.govresearchgate.net |

| ABA Triblock | PMeOx | PPhOx | Unimolecular micelles, Micellar aggregates, Polymersomes | Glassy middle block | nih.gov |

| ABA Triblock | PiPOx | PPhOx | Polymersomes | Self-assembly method (solvent shift vs. double emulsion), Temperature | metu.edu.tr |

| Gradient | PMeOx | PPhOx | Spherical micelles, Vesicles, Aggregates | Copolymer composition | capes.gov.br |

Structure-Property Relationships in Poly(2-phenyl-2-oxazoline) Materials

The properties of poly(2-oxazoline) materials are intrinsically linked to the chemical structure of the monomer's 2-substituent. nih.gov The incorporation of a phenyl group from the 2-phenyl-2-oxazoline monomer imparts significant hydrophobicity and has a pronounced effect on the thermal and physical properties of the resulting polymer. acs.org

The polymerization rate of PhOx is generally slower compared to its 2-alkyl-2-oxazoline counterparts due to the electronic effects of the phenyl ring. mdpi.com This difference in reactivity is a key factor in creating gradient copolymers, where the more reactive monomer is consumed faster, leading to a gradual change in composition along the polymer chain. nih.gov

One of the most significant structure-property relationships is observed in the thermal characteristics of PPhOx-containing materials. The presence of the rigid, aromatic phenyl side chains leads to higher glass transition temperatures (Tg) compared to polymers with flexible aliphatic side chains. nih.govacs.org This is attributed to the increased packing density of the polymer chains, possibly enhanced by π-stacking interactions between the phenyl substituents. acs.org By copolymerizing 2-ethyl-2-oxazoline (EOZ) with PhOx, the Tg can be tuned over a wide range, from -3 °C to 84 °C, depending on the copolymer's molecular weight and composition. nih.gov Higher molecular weights and a greater proportion of PhOx units lead to higher Tg values. nih.gov

Similarly, the thermal stability, as measured by the decomposition temperature, is influenced by the polymer structure. Copolymers containing PhOx generally exhibit high decomposition temperatures, in the range of 328 to 383 °C. nih.gov

Interactive Table: Thermal Properties of P(EOZ-co-PhOZ) Copolymers

| Property | Influencing Factors | Observed Trend | Value Range | Reference |

|---|---|---|---|---|

| Glass Transition Temp. (Tg) | Molecular Weight, % PhOZ content | Increases with higher MW and higher % PhOZ | -3 to 84 °C | nih.govacs.org |

| Decomposition Temp. (Td) | Molecular Weight, Composition, Side Chain | Increases with higher MW | 328 to 383 °C | nih.gov |

Future Research Directions and Emerging Applications

Novel Ligand Designs and Enhanced Catalytic Systems Based on 2-Phenyl-4-isopropyl-2-oxazoline

The success of oxazoline-containing ligands in asymmetric catalysis is well-documented, with their modular nature and ready accessibility from chiral β-amino alcohols being key advantages. nih.govacs.org Building on this foundation, future research can focus on creating novel ligand architectures derived from this compound to achieve higher efficiency and selectivity in a broader range of chemical transformations.

One prominent avenue involves the development of new phosphinooxazoline (PHOX) ligands. The compound (R)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline is a known chiral phosphine (B1218219) ligand used in enantioselective synthesis. sigmaaldrich.comsigmaaldrich.com Future designs could systematically modify the electronic and steric properties of this scaffold. For instance, altering the substituents on the phenyl ring of the oxazoline (B21484) or on the diphenylphosphino group could fine-tune the ligand's coordination properties and its interaction with substrates, potentially leading to enhanced catalytic activity and enantioselectivity. acs.org

Furthermore, this compound can serve as a precursor for more complex, multidentate ligand systems like bis(oxazoline) (BOX) and pyridine (B92270) bis(oxazoline) (PyBOX) ligands. wikipedia.org These C2-symmetric ligands are typically synthesized by condensing chiral amino alcohols with dinitrile or dicarboxylic compounds. wikipedia.orgresearchgate.net The isopropyl group at the 4-position is crucial as it effectively blocks one enantiotopic face of a substrate, leading to high enantioselectivity in reactions like aldol (B89426) additions, Mannich-type reactions, and Michael additions. wikipedia.org Novel designs could incorporate the this compound moiety into larger, more rigid macrocyclic structures or tether them to solid supports to create recyclable catalysts. diva-portal.org The rigid scaffold of PyBOX ligands, for example, is capable of complexing a wide variety of metals, including lanthanides, expanding the scope of potential catalytic applications. sigmaaldrich.com

Table 1: Examples of Ligands Based on the Phenyl-isopropyl-oxazoline Scaffold

| Ligand Name | Abbreviation | Class | Key Application/Feature | Reference |

|---|---|---|---|---|

| (R)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline | (R)-iPr-PhPHOX | Phosphinooxazoline (PHOX) | Chiral ligand for asymmetric alkylation and reduction reactions. | sigmaaldrich.com |

| (S)-(−)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline | (S)-iPr-PhPHOX | Phosphinooxazoline (PHOX) | Enantiomer used in asymmetric catalysis. | sigmaaldrich.com |

| 2,6-Bis[(4S)-4-isopropyl-2-oxazolyl]pyridine | (S)-iPr-PyBOX | Pyridine bis(oxazoline) (PyBOX) | Effective in asymmetric hydrosilylation of ketones. | sigmaaldrich.com |

Integration of this compound in Flow Chemistry and Green Catalysis

The principles of green chemistry—such as waste reduction, use of renewable feedstocks, and design of energy-efficient processes—are increasingly critical in chemical synthesis. Future research will likely focus on integrating this compound and its derivatives into more sustainable catalytic systems.

One promising direction is the development of heterogeneous catalysts. By immobilizing oxazoline-based ligands onto solid supports like silica (B1680970) (e.g., SBA-15) or polystyrene resins, catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. diva-portal.orgnih.gov Chiral heterogeneous catalysts derived from amino oxazolines have been successfully used in the asymmetric allylic oxidation of alkenes. nih.gov Applying this strategy to ligands derived from this compound could yield robust, recyclable catalysts for a variety of C-C and C-N bond-forming reactions.

The use of greener solvents and reaction conditions is another key area. Research on the synthesis of related heterocyclic compounds has demonstrated the effectiveness of using sustainable solvents like PEG-400 in combination with recyclable nanocatalysts. nih.gov Future work could explore similar eco-friendly protocols for reactions catalyzed by this compound-based systems. Furthermore, the integration of these catalytic systems into continuous flow reactors offers significant advantages, including enhanced heat and mass transfer, improved safety, and the potential for automated, high-throughput synthesis. This approach is particularly well-suited for industrial-scale production, aligning with the goals of both economic and environmental sustainability.

Exploitation of Poly(2-phenyl-2-oxazoline) in Advanced Materials Science

Poly(2-oxazoline)s (POx) are a versatile class of polymers recognized for their biocompatibility, tunability, and potential as biomaterials. researchgate.netbohrium.comucsf.edu While much research has focused on hydrophilic POx like poly(2-ethyl-2-oxazoline), the hydrophobic nature of poly(2-phenyl-2-oxazoline) (PPhOx) makes it a critical component for creating advanced amphiphilic materials. nih.govacs.org The polymerization is typically achieved through a living cationic ring-opening polymerization (CROP), which allows for precise control over molecular weight and architecture, enabling the synthesis of well-defined block copolymers. ucsf.edumdpi.com

A significant area of emerging research is the synthesis of amphiphilic block copolymers combining hydrophobic PPhOx blocks with hydrophilic POx blocks, such as poly(2-isopropyl-2-oxazoline) (PiPOx) or poly(2-ethyl-2-oxazoline) (PEtOx). researchgate.netmetu.edu.tr These copolymers self-assemble in solution to form various nanostructures, including micelles and polymersomes. researchgate.netnih.gov Such materials have shown potential in a range of applications:

Drug Delivery: The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs, while the hydrophilic corona provides stability in aqueous environments. nih.govresearchgate.net

Dispersants: Copolymers of PPhOx have been investigated as dispersants for carbon-based materials in nonaqueous media, which is relevant for coatings, inks, and composite materials. acs.org

Thermoresponsive Materials: When combined with thermoresponsive polymers like PiPOx, the resulting block copolymers can exhibit temperature-sensitive self-assembly, making them "smart" materials for controlled release applications or cell sheet engineering. bohrium.commdpi.commetu.edu.tr

Future work will likely focus on creating more complex polymer architectures (e.g., star-shaped or graft copolymers) and exploring their hierarchical self-assembly to generate novel materials with highly ordered structures and tailored functionalities. researchgate.netresearchgate.net

Table 2: Research Findings on Copolymers Containing Poly(2-phenyl-2-oxazoline)

| Copolymer System | Synthesis Method | Key Finding/Application | Reference |

|---|---|---|---|

| PiPOx-b-PPhOx-b-PiPOx | Cationic Ring Opening Polymerization (CROP) | Forms aggregates (~219-280 nm) in aqueous solution; shows potential for enzyme encapsulation. | metu.edu.tr |

| PEtOx-b-PPhOx | Cationic Ring Opening Polymerization (CROP) | Self-assembles into micelles; studied for applications in drug delivery. | nih.gov |

| Copolymers of PhOx, FaOx, and EtOx | Cationic Ring Opening Polymerization (CROP) | Investigated for thermoresponsive behavior in nonaqueous media and as dispersants for carbon black. | acs.org |

Interdisciplinary Research Avenues for this compound

The inherent properties of the oxazoline ring and its polymeric derivatives open up numerous avenues for interdisciplinary research. The biocompatibility and "stealth" behavior of many poly(2-oxazoline)s make them strong candidates for a new generation of biomedical materials, often considered an alternative to poly(ethylene glycol) (PEG). bohrium.commdpi.comresearchgate.net

Future interdisciplinary applications leveraging polymers derived from this compound could include:

Advanced Biomaterials: The ability to precisely tune the hydrophilic-hydrophobic balance by copolymerizing 2-phenyl-2-oxazoline (B1210687) with other oxazoline monomers is crucial for developing materials for tissue engineering, anti-fouling surfaces, and responsive hydrogels. bohrium.comdigitellinc.com The phenyl groups can introduce specific interactions (e.g., π-π stacking) that influence material properties and drug-loading capacities.

Antimicrobial Systems: Functional groups can be introduced into POx-based systems to impart antimicrobial or antifungal properties. rsc.org Research could explore the synthesis of PPhOx-containing copolymers with tethered antimicrobial agents, creating materials for medical devices or wound dressings that actively combat microbial growth.

Nanoscience: The self-assembly of PPhOx-based block copolymers into well-defined nanostructures is a key area of intersection with nanoscience. researchgate.netmetu.edu.tr These nanostructures could serve as templates for creating inorganic nanoparticles or as nanoreactors for carrying out enzymatic reactions in confined spaces. metu.edu.tr

By combining the synthetic versatility of oxazoline chemistry with principles from biology, medicine, and materials engineering, researchers can unlock the full potential of this compound and its derivatives to address complex scientific challenges.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-phenyl-4-isopropyl-2-oxazoline, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. Key steps include initiating polymerization with methyl triflate or other electrophilic agents under anhydrous conditions. Reaction temperature (60–100°C) and solvent polarity (e.g., acetonitrile) critically affect polymerization rate and molecular weight distribution .

- Data Considerations : Monitor reaction progress using <sup>1</sup>H NMR to track monomer consumption. Purification via precipitation in diethyl ether improves purity (>95%) .

Q. How can researchers characterize the structural and thermal properties of this compound derivatives?

- Analytical Techniques :

- NMR Spectroscopy : Use <sup>13</sup>C NMR to confirm regioselectivity in polymerization (e.g., absence of chain branching) .

- X-ray Crystallography : Resolve crystal structures for derivatives to analyze steric effects from the isopropyl group .

- DSC/TGA : Assess glass transition temperature (Tg) and thermal stability, which vary with substituent bulkiness .

Advanced Research Questions

Q. What strategies address contradictions in reported reactivity of this compound in copolymerization studies?

- Hypothesis Testing : Discrepancies in reactivity ratios (e.g., vs. 2-methyl-2-oxazoline) may arise from steric hindrance or solvent effects. Conduct kinetic studies using <sup>1</sup>H NMR to measure monomer consumption rates under varying conditions .

- Case Study : A 2021 study found that toluene as a solvent reduced reactivity of the isopropyl group due to poor solvation, while acetonitrile enhanced it .

Q. How can computational modeling predict the regioselectivity of this compound in click chemistry applications?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze transition states in Huisgen cycloaddition. Focus on steric and electronic effects of the phenyl and isopropyl groups on azide-alkyne coupling .

- Validation : Compare computational results with experimental regioselectivity ratios from HPLC-MS data .

Q. What experimental designs optimize the biocompatibility of poly(this compound) for drug delivery?

- Key Parameters :

- Molecular Weight Control : Use living polymerization to achieve narrow dispersity (Đ < 1.2), reducing immunogenicity .

- Functionalization : Introduce PEG side chains via post-polymerization modification to enhance aqueous solubility .

- In Vitro Testing : Assess cytotoxicity using MTT assays on HEK293 cells; correlate results with polymer hydrophobicity .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the hydrolytic stability of this compound-based polymers?

- Root Cause : Stability varies with pH and backbone rigidity. For example, acidic conditions (pH < 3) accelerate hydrolysis of the oxazoline ring, while neutral/basic conditions slow degradation .

- Resolution : Conduct accelerated aging studies (40–70°C, pH 1–10) and analyze degradation products via LC-MS to establish structure-stability relationships .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.